molecular formula C9H11N5 B13327964 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13327964
M. Wt: 189.22 g/mol
InChI Key: ILLXLAKDCMLBFL-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (Cu(I)) to yield the triazole ring. The general synthetic route can be summarized as follows:

  • Synthesis of the azide precursor from 2-(pyridin-3-yl)ethylamine.
  • Reaction of the azide with an alkyne under Cu(I)-catalyzed conditions to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under mild to moderate conditions.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole or pyridine rings, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy.

Comparison with Similar Compounds

Uniqueness: 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its specific combination of pyridine and triazole rings, which allows for diverse chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-(2-pyridin-3-ylethyl)triazol-4-amine

InChI

InChI=1S/C9H11N5/c10-9-7-14(13-12-9)5-3-8-2-1-4-11-6-8/h1-2,4,6-7H,3,5,10H2

InChI Key

ILLXLAKDCMLBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCN2C=C(N=N2)N

Origin of Product

United States

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